molecular formula C14H17ClNO3P B14415882 Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate CAS No. 87388-46-3

Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate

Cat. No.: B14415882
CAS No.: 87388-46-3
M. Wt: 313.71 g/mol
InChI Key: BVHUZEMJHNLWES-UHFFFAOYSA-N
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Description

Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a pyrrole ring, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with a suitable halogenated pyrrole derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halogenated carbon, resulting in the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, microwave irradiation has been employed to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (4-methoxyphenyl)phosphonate
  • Diethyl (4-bromophenyl)phosphonate

Uniqueness

Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

87388-46-3

Molecular Formula

C14H17ClNO3P

Molecular Weight

313.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-diethoxyphosphoryl-1H-pyrrole

InChI

InChI=1S/C14H17ClNO3P/c1-3-18-20(17,19-4-2)14-10-16-9-13(14)11-6-5-7-12(15)8-11/h5-10,16H,3-4H2,1-2H3

InChI Key

BVHUZEMJHNLWES-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CNC=C1C2=CC(=CC=C2)Cl)OCC

Origin of Product

United States

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